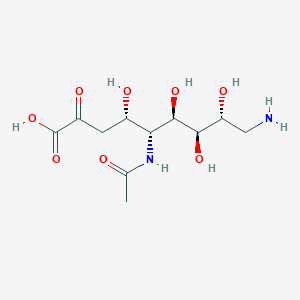
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) can be synthesized through a condensation reaction between terephthalic acid and ethylene glycol . The reaction typically occurs at high temperatures (220–260°C) and under pressure (0.3–0.6 MPa) . Industrial production methods often involve the use of dimethyl terephthalate as a starting material, which undergoes similar reaction conditions .
Análisis De Reacciones Químicas
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the polymer into alcohols.
Aplicaciones Científicas De Investigación
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) has a wide range of scientific research applications:
Chemistry: Used as a polymer matrix in composite materials.
Biology: Employed in the development of biocompatible coatings for implants.
Industry: Applied in the production of fibers for textiles and packaging materials.
Mecanismo De Acción
The mechanism of action of Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) involves its interaction with biological tissues, where it acts as a barrier to chemical and microbial invasion . Its molecular structure allows it to suppress inflammation and microbial growth, making it effective in medical applications .
Comparación Con Compuestos Similares
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) is similar to other polyesters such as:
Poly(ethylene terephthalate):
Poly(butylene terephthalate): Used in engineering plastics.
Poly(trimethylene terephthalate): Known for its elasticity and used in textiles.
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) stands out due to its high resistance to chemical and radiation damage, making it particularly suitable for medical applications .
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-methoxyethyl 4-acetylbenzoate |
InChI |
InChI=1S/C12H14O4/c1-9(13)10-3-5-11(6-4-10)12(14)16-8-7-15-2/h3-6H,7-8H2,1-2H3 |
Clave InChI |
BKRAULVSYGWORH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)

![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)




![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)





